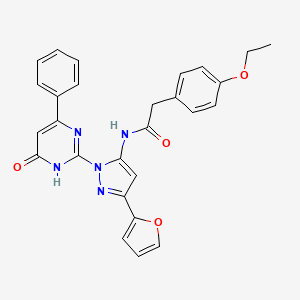![molecular formula C13H16O10 B14106116 [(3aS,4R,6R,7R)-4,7-diacetyloxy-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate](/img/structure/B14106116.png)
[(3aS,4R,6R,7R)-4,7-diacetyloxy-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,6-Tri-O-acetyl-α-D-mannopyranose 2,3-Carbonate is a biochemical reagent primarily used in glycobiology research. This compound is a derivative of mannose, a simple sugar, and is characterized by the presence of acetyl groups at positions 1, 4, and 6, and a carbonate group at positions 2 and 3 of the mannopyranose ring .
Métodos De Preparación
The synthesis of 1,4,6-Tri-O-acetyl-α-D-mannopyranose 2,3-Carbonate typically involves the acetylation of α-D-mannopyranose followed by the introduction of the carbonate group. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The carbonate group is then introduced using phosgene or a similar reagent under controlled conditions .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods ensure high purity and yield through optimized reaction conditions and purification techniques.
Análisis De Reacciones Químicas
1,4,6-Tri-O-acetyl-α-D-mannopyranose 2,3-Carbonate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Substitution: The carbonate group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
1,4,6-Tri-O-acetyl-α-D-mannopyranose 2,3-Carbonate is widely used in scientific research, particularly in the field of glycobiology. Its applications include:
Structural Studies: Used to study the structure and function of carbohydrates.
Synthesis of Glycoconjugates: Employed in the synthesis of complex glycoconjugates for biological studies.
Biological Assays: Utilized in various biochemical assays to investigate carbohydrate-protein interactions.
In addition to glycobiology, this compound finds applications in organic synthesis and medicinal chemistry, where it serves as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 1,4,6-Tri-O-acetyl-α-D-mannopyranose 2,3-Carbonate involves its interaction with specific enzymes and proteins involved in carbohydrate metabolism. The acetyl and carbonate groups play a crucial role in modulating these interactions, thereby influencing the biological activity of the compound .
Comparación Con Compuestos Similares
1,4,6-Tri-O-acetyl-α-D-mannopyranose 2,3-Carbonate can be compared with other acetylated sugars such as:
1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose: This compound has acetyl groups at all five positions of the glucose ring and is used in similar applications.
3,4,6-Tri-O-acetyl-β-D-mannopyranose 1,2-methyl orthoacetate: Another acetylated sugar used in glycobiology research.
The uniqueness of 1,4,6-Tri-O-acetyl-α-D-mannopyranose 2,3-Carbonate lies in its specific acetylation pattern and the presence of the carbonate group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H16O10 |
|---|---|
Peso molecular |
332.26 g/mol |
Nombre IUPAC |
[(3aS,4R,6R,7R)-4,7-diacetyloxy-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate |
InChI |
InChI=1S/C13H16O10/c1-5(14)18-4-8-9(19-6(2)15)10-11(23-13(17)22-10)12(21-8)20-7(3)16/h8-12H,4H2,1-3H3/t8-,9-,10?,11+,12+/m1/s1 |
Clave InChI |
YVYSWHGJPLCVAV-XHVBXGQNSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H](C2[C@@H]([C@H](O1)OC(=O)C)OC(=O)O2)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C2C(C(O1)OC(=O)C)OC(=O)O2)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(3,5-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106041.png)


![Benzoic acid,2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]-](/img/structure/B14106065.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106066.png)

![3-[(3-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106069.png)

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-(propan-2-yl)benzyl]propanamide](/img/structure/B14106081.png)

![9-(3,4-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106093.png)
![4-(4-oxo-6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B14106107.png)
![8-(phenylamino)-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B14106113.png)

